N-methyl-2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-phenylacetamide
Description
N-methyl-2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-phenylacetamide is a heterocyclic compound featuring a triazolopyrimidine core fused with an acetamide moiety. The triazolopyrimidine ring system is substituted with a 3-methylphenyl group at position 3, while the acetamide group is N-methylated and N-phenylated. Based on structural analogs (e.g., ), its molecular formula is inferred to be C₂₀H₁₈N₆O₂ (replacing fluorine in ’s compound with a methyl group), with an average molecular mass of 386.41 g/mol.
Properties
IUPAC Name |
N-methyl-2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O2/c1-14-7-6-10-16(11-14)26-19-18(22-23-26)20(28)25(13-21-19)12-17(27)24(2)15-8-4-3-5-9-15/h3-11,13H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXJNHFRBPABDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(C(=O)N(C=N3)CC(=O)N(C)C4=CC=CC=C4)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-phenylacetamide typically involves multi-step reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors and continuous flow chemistry to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups like halogens or alkyl groups .
Scientific Research Applications
N-methyl-2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-phenylacetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies to understand its interaction with biological targets.
Medicine: The compound is investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-phenylacetamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in disease pathways. The compound may inhibit or activate these targets, leading to therapeutic effects. For example, it might inhibit a key enzyme involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The target compound’s closest analog, 2-[3-(3-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-methyl-N-phenylacetamide (), differs only in the substituent at the phenyl ring (3-methyl vs. 3-fluoro). Key comparisons include:
| Property | Target Compound (3-methyl) | Fluorinated Analog (3-fluoro) |
|---|---|---|
| Molecular Formula | C₂₀H₁₈N₆O₂ | C₁₉H₁₅FN₆O₂ |
| Molecular Mass (g/mol) | 386.41 | 378.37 |
| Substituent | -CH₃ (lipophilic) | -F (electronegative) |
| Predicted logP* | ~3.5 (higher lipophilicity) | ~2.8 (moderate polarity) |
*logP values estimated using substituent contribution models.
In contrast, the fluorine atom introduces polarity, which may favor target binding in hydrophilic environments .
Structural Similarity to Agrochemicals
Triazolopyrimidine derivatives are prominent in agrochemicals. For example:
- Flumetsulam (N-(2,6-difluorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide) is a herbicide with a triazolopyrimidine core but differs in sulfonamide vs. acetamide functionalization .
- Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide) shares an acetamide backbone but lacks the triazolopyrimidine ring .
| Compound | Core Structure | Functional Groups | Application |
|---|---|---|---|
| Target Compound | Triazolopyrimidine | Acetamide, 3-methylphenyl | Undisclosed |
| Flumetsulam | Triazolopyrimidine | Sulfonamide, difluorophenyl | Herbicide |
| Oxadixyl | Oxazolidinyl | Methoxyacetamide | Fungicide |
The target compound’s acetamide group may confer stability compared to sulfonamides, while the triazolopyrimidine core aligns with bioactive scaffolds in herbicides .
Methods for Assessing Similarity
Computational methods for comparing structural similarity () are critical for predicting bioactivity:
- Tanimoto Coefficient : Measures fingerprint-based similarity; the target compound and its fluorinated analog likely score >0.85, indicating high similarity.
- Molecular Docking : Evaluates binding affinity differences due to substituents; the methyl group may enhance hydrophobic interactions in target proteins.
These methods underpin virtual screening protocols, where minor substituent changes can significantly alter biological activity .
Biological Activity
N-methyl-2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-phenylacetamide is a complex organic compound classified under triazolo-pyrimidine derivatives. This compound exhibits significant biological activity, particularly in the realms of oncology and anti-inflammatory research. Its unique structure enhances its potential as a therapeutic agent.
Chemical Structure and Properties
The molecular formula of this compound is C19H18N4O, with a molecular weight of approximately 298.3 g/mol. The structure features a triazole ring fused with a pyrimidine ring and an acetamide functional group that enhances its solubility and biological activity. Key physical and chemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C19H18N4O |
| Molecular Weight | 298.3 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The primary mechanism of action for this compound involves the inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these kinases, the compound disrupts cell cycle progression and promotes apoptosis in cancer cells. This mechanism positions it as a promising candidate for cancer therapy.
Anticancer Activity
Research indicates that this compound exhibits potent anticancer activity across various cancer cell lines.
Case Studies:
- In vitro Studies : In studies involving MCF7 (breast cancer), SF-268 (central nervous system cancer), and NCI-H460 (lung cancer) cell lines, the compound demonstrated significant cytotoxicity with IC50 values indicating effective growth inhibition.
- Mechanistic Insights : The compound was shown to induce apoptosis through caspase activation pathways and mitochondrial membrane potential disruption.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. It appears to inhibit the expression of pro-inflammatory markers such as iNOS and COX-2 in RAW264.7 macrophage cells.
Research Findings:
- Inhibition of iNOS and COX-2 mRNA expressions was observed upon treatment with the compound.
- The anti-inflammatory activity was comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin.
Structure–Activity Relationship (SAR)
The structure–activity relationship studies have indicated that modifications to the triazole and pyrimidine rings can significantly impact the biological activity of the compound. Electron-donating substituents have been shown to enhance both anticancer and anti-inflammatory activities.
Q & A
Q. Can this compound serve as a precursor for materials science applications (e.g., metal-organic frameworks)?
- Methodological Answer : The acetamide and triazolo-pyrimidinone groups offer coordination sites for metal ions (e.g., Cu, Zn). Test chelation potential via UV-Vis titration and conduct cyclic voltammetry to assess redox activity. For MOF synthesis, solvothermal methods with DMF/water mixtures can template crystalline networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
